Vasopressin is a neurohypophysial hormone that plays crucial roles in fluid balance, blood pressure regulation, and various social behaviors. It is classified as a nonapeptide, meaning it is composed of nine amino acids. Vasopressin is primarily synthesized in the magnocellular neurons of the hypothalamic supraoptic and paraventricular nuclei []. From these nuclei, it is transported axonally to the posterior pituitary, where it is stored and released into the bloodstream [].
Vasopressin exerts its physiological effects by binding to specific G protein-coupled receptors, termed V1a, V1b, and V2 receptors []. These receptors are located in various target tissues, including the kidneys, blood vessels, brain, and liver. Vasopressin is an important research tool for studying physiological processes such as osmoregulation, blood pressure control, social behavior, and stress responses.
Related Compounds
Lysine Vasopressin
Compound Description: Lysine vasopressin is a naturally occurring hormone with antidiuretic and vasoconstrictor properties. It plays a critical role in regulating water reabsorption in the kidneys and constricting blood vessels, thereby influencing blood pressure. []
Relevance: Lysine vasopressin serves as a valuable comparative reference point for understanding the structure-activity relationships of various vasopressin analogs. Researchers often compare the potency and duration of action of these analogs to those of lysine vasopressin to assess their potential therapeutic applications. For example, the paper discusses how structural alterations to lysine vasopressin, such as "carba" modifications or extending the peptide chains, can prolong its activity and enhance its vasoconstrictor effects. []
Arginine Vasopressin
Compound Description: Arginine vasopressin, similar to lysine vasopressin, is a naturally occurring hormone with potent antidiuretic and vasoconstrictor effects. It acts on vasopressin receptors in the kidneys to promote water reabsorption and constricts blood vessels, influencing blood pressure regulation. [, , , , , ]
Relevance: Arginine vasopressin, like its counterpart lysine vasopressin, often serves as a baseline for comparison with its analogs. These comparisons are crucial for understanding how structural modifications impact the pharmacological profile of vasopressin-related compounds. This allows researchers to develop analogs with tailored properties for specific clinical applications. []
Desamino-carba6-arginine-vasopressin
Compound Description: Desamino-carba6-arginine-vasopressin is a synthetic analog of vasopressin. It exhibits enhanced vasoconstrictor activity and a prolonged duration of action compared to the naturally occurring forms of vasopressin, making it potentially valuable in clinical settings for managing conditions like bleeding. []
Relevance: Desamino-carba6-arginine-vasopressin, with its modified structure, highlights the impact of specific alterations on the pharmacological properties of vasopressin. By substituting the amino group with a carba group and introducing a disulfide bond modification, this analog demonstrates enhanced potency and longer-lasting effects than vasopressin. []
Desamino-carba6-D-arginine8-vasopressin
Compound Description: Desamino-carba6-D-arginine8-vasopressin represents another synthetic modification of the vasopressin structure. This analog, like desamino-carba6-arginine-vasopressin, is designed to enhance vasoconstriction and prolong its effects, making it potentially beneficial for controlling bleeding. []
Relevance: Desamino-carba6-D-arginine8-vasopressin emphasizes the significance of subtle structural changes in influencing the activity of vasopressin analogs. The addition of a D-arginine at position 8, in addition to the carba modification, further alters the interaction with receptors, potentially leading to enhanced or prolonged effects compared to vasopressin. []
Desamino-carba6-ornithine8-vasopressin
Compound Description: Desamino-carba6-ornithine8-vasopressin is a synthetic analog of vasopressin, structurally similar to the previous two carba-modified analogs. Its design focuses on improving vasoconstriction and extending the duration of action, suggesting potential applications in controlling bleeding. []
Relevance: Desamino-carba6-ornithine8-vasopressin showcases the impact of incorporating different amino acids into the vasopressin structure. Substituting arginine with ornithine at position 8, while maintaining the carba modification, can lead to variations in receptor binding and biological activity compared to vasopressin. []
Desamino-dicarba-arginine-vasopressin
Compound Description: Desamino-dicarba-arginine-vasopressin is a synthetic analog of vasopressin characterized by the presence of two carba modifications in its structure. While these modifications contribute to a prolonged duration of action, this analog typically exhibits reduced potency compared to other carba-modified analogs. []
Relevance: Desamino-dicarba-arginine-vasopressin underscores the delicate balance between structural modifications and their impact on the overall activity of vasopressin analogs. Although the dicarba modifications prolong the duration of action compared to vasopressin, the reduced potency suggests a potential trade-off between these two desirable pharmacological properties. []
Desamino-D-arginine8-vasopressin
Compound Description: Desamino-D-arginine8-vasopressin is a synthetic analog of vasopressin that incorporates a D-arginine at position 8 while lacking the amino group at the N-terminal. Unlike other analogs, this compound demonstrates minimal vasoconstrictor activity. []
Relevance: Desamino-D-arginine8-vasopressin highlights the importance of the amino group and specific amino acid chirality for vasopressin's vasoconstrictor effects. The absence of the amino group and the presence of D-arginine instead of L-arginine at position 8 result in a significant loss of activity compared to vasopressin, indicating their crucial roles in receptor interaction. []
Desamino-N-methylarginine8-vasopressin
Compound Description: Similar to desamino-D-arginine8-vasopressin, desamino-N-methylarginine8-vasopressin is another synthetic analog of vasopressin with modifications at the N-terminal and position 8. This analog also lacks significant vasoconstrictor activity. []
Relevance: Desamino-N-methylarginine8-vasopressin further emphasizes the structural requirements for vasopressin's vasoconstrictor activity. The N-methylation at position 8, along with the absence of the N-terminal amino group, disrupts essential interactions with the vasopressin receptors, leading to a loss of vasoconstrictor effects compared to vasopressin. []
Na-glycyl-glycyl-glycyl-lysine-vasopressin
Compound Description: Na-glycyl-glycyl-glycyl-lysine-vasopressin belongs to a group of vasopressin analogs known as "hormonogens" characterized by an extended peptide chain at the N-terminal. These modifications aim to prolong the duration of action. Notably, this analog requires a significantly higher dosage to achieve a vasoconstrictor effect comparable to that of lysine vasopressin. []
Relevance: Na-glycyl-glycyl-glycyl-lysine-vasopressin provides insights into how N-terminal extensions affect the potency and duration of action of vasopressin analogs. The extended peptide chain can alter the rate of degradation or receptor binding, resulting in a longer-lasting effect compared to vasopressin. []
Na-glycyl-glycyl-glycyl-arginine-vasopressin
Compound Description: Similar to Na-glycyl-glycyl-glycyl-lysine-vasopressin, this analog is also a "hormonogen" with an extended N-terminal peptide chain. It displays a longer duration of action than lysine vasopressin but requires a higher dosage to achieve a similar degree of vasoconstriction. []
Relevance: Na-glycyl-glycyl-glycyl-arginine-vasopressin further demonstrates how N-terminal extensions can modulate the pharmacokinetic properties of vasopressin analogs. While the extended chain leads to a prolonged duration of action compared to vasopressin, the higher dosage requirement suggests a potential decrease in receptor binding affinity or an increased susceptibility to enzymatic degradation. []
Relevance: Na-D-valyl-lysine-vasopressin showcases the sensitivity of vasopressin's activity to even minor structural changes. The introduction of D-valine, a single amino acid with altered chirality, at the N-terminal disrupts the molecule's ability to interact effectively with its receptors, leading to diminished vasoconstrictor effects compared to vasopressin. []
[Phe2, Ile3, Orn8]-vasopressin
Compound Description: [Phe2, Ile3, Orn8]-vasopressin is a selective agonist of the V1 vasopressin receptor, demonstrating a specific affinity for this receptor subtype. This selectivity makes it a valuable tool for investigating the distinct roles of V1 receptors in various physiological processes, including vasoconstriction. []
Relevance: [Phe2, Ile3, Orn8]-vasopressin underscores the existence of different vasopressin receptor subtypes (V1 and V2) and their specific roles. This analog's ability to selectively activate V1 receptors helps differentiate the contributions of V1 and V2 receptors to the overall effects of vasopressin. []
[Deamino-Cys1, D-Arg8]-vasopressin
Compound Description: [Deamino-Cys1, D-Arg8]-vasopressin functions as a selective agonist for the V2 vasopressin receptor subtype, exhibiting a preference for activating this receptor type over the V1 subtype. This selectivity makes it a useful tool for investigating the specific physiological roles of V2 receptors. []
Relevance: [Deamino-Cys1, D-Arg8]-vasopressin, along with the V1 agonist [Phe2, Ile3, Orn8]-vasopressin, provides valuable tools for dissecting the distinct roles of V1 and V2 receptors in mediating the diverse physiological effects of vasopressin. []
1-Desamino-8-D-arginine Vasopressin (dDAVP)
Compound Description: 1-desamino-8-D-arginine vasopressin, commonly known as dDAVP or desmopressin, is a synthetic analog of vasopressin with a longer duration of action and a more selective action on V2 receptors, making it a preferred choice for treating conditions like diabetes insipidus. [, , ]
Relevance: 1-desamino-8-D-arginine vasopressin highlights how modifications can shift receptor selectivity and improve therapeutic utility. Its longer duration of action and preference for V2 receptors over V1 receptors make it more effective in managing conditions like diabetes insipidus, where antidiuretic effects are desired with minimal vasoconstrictor side effects. [, , ]
Compound Description: [1-(2-mercapto)propionic acid,8-lysine-N6-carboxytetramethylrhodamine] vasopressin, abbreviated as R-MLVP, is a fluorescently labeled analog of vasopressin. This modification allows researchers to visualize and track the binding and internalization of vasopressin by its receptors in cells. []
Relevance: R-MLVP is instrumental in understanding the cellular mechanisms of vasopressin action. By attaching a fluorescent tag, researchers can monitor the binding, internalization, and trafficking of vasopressin receptors, providing crucial insights into how cells respond to this hormone. []
Compound Description: [1-(2-mercapto)propionic acid,8-lysine-N6-carboxyfluorescein]vasopressin, or F-MLVP, is another fluorescently labeled analog of vasopressin. Similar to R-MLVP, F-MLVP enables researchers to study the interaction of vasopressin with its receptors at the cellular level. []
Relevance: F-MLVP, together with R-MLVP, provides essential tools for visualizing the dynamics of vasopressin receptor trafficking in living cells. By utilizing different fluorescent tags, researchers can conduct more complex experiments, such as simultaneously tracking different aspects of vasopressin signaling. []
Compound Description: [3-(p-azidophenylalanine]arginine vasopressin, denoted as [( Phe(p-N3)3]AVP), is a photoreactive analog of vasopressin. Upon exposure to UV light, this analog can covalently bind to its receptors, enabling researchers to study the long-term effects of vasopressin signaling. []
Relevance: [( Phe(p-N3)3]AVP serves as a powerful tool for investigating the downstream consequences of vasopressin receptor activation. Its ability to form irreversible bonds with its receptors allows researchers to study the prolonged effects of vasopressin signaling, providing valuable insights into the physiological roles of this hormone. []
Source and Classification
Argipressin is classified as a peptide hormone and is derived from a precursor known as preprovasopressin. This precursor consists of arginine vasopressin, neurophysin II, and copeptin. The hormone is synthesized in the magnocellular neurons located in the supraoptic and paraventricular nuclei of the hypothalamus and is subsequently released into the bloodstream from the posterior pituitary gland.
Synthesis Analysis
Methods of Synthesis
The synthesis of argipressin can be achieved through various methods:
Biotechnological Production: This involves using recombinant DNA technology to produce the peptide in host organisms.
Solid-Phase Peptide Synthesis: A widely used method that allows for the stepwise assembly of amino acids on a solid support. This method ensures high purity and yields of the final product.
Technical Details
In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC). The final product typically exhibits a purity greater than 98%.
Molecular Structure Analysis
Structure and Data
Arginine vasopressin has a molecular formula of C46H65N15O12S2 and a molecular weight of approximately 1084.24 Dalton. The structure consists of nine amino acids arranged in a specific sequence:
Cys−Tyr−Phe−Gln−Asn−Cys−Pro−Arg−Gly−NH2
The cyclic structure is stabilized by a disulfide bridge between cysteine residues at positions 1 and 6, which is critical for its biological activity.
Chemical Reactions Analysis
Reactions and Technical Details
Arginine vasopressin undergoes several biochemical reactions upon release into the bloodstream:
Binding to Receptors: It primarily interacts with V1a and V2 receptors located in various tissues, including vascular smooth muscle and renal collecting ducts.
Signal Transduction: Upon binding to its receptors, argipressin activates intracellular signaling pathways involving phosphatidylinositol hydrolysis (V1a receptor) or cyclic adenosine monophosphate production (V2 receptor), leading to physiological responses such as vasoconstriction or increased water reabsorption.
Mechanism of Action
Process and Data
The mechanism of action of arginine vasopressin involves several steps:
Receptor Binding: Argipressin binds to V2 receptors on renal tubular cells.
Activation of Adenylate Cyclase: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
Aquaporin-2 Regulation: Increased cyclic adenosine monophosphate activates protein kinase A, which phosphorylates aquaporin-2 channels, facilitating their translocation to the cell membrane.
Water Reabsorption: This process enhances water permeability in the collecting ducts, allowing for increased water reabsorption into the bloodstream.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Arginine vasopressin is typically presented as a sterile filtered white lyophilized powder.
Solubility: It is soluble in sterile water at concentrations not less than 100 µg/ml after reconstitution.
Chemical Properties
Stability: The lyophilized form remains stable at room temperature for short periods but should be stored below -18°C for long-term stability.
Purity: High purity levels (>98%) are achievable through proper synthesis techniques such as reverse-phase high-performance liquid chromatography.
Applications
Scientific Uses
Arginine vasopressin has several important applications in scientific research and medicine:
Antidiuretic Therapy: Used clinically to treat diabetes insipidus by promoting water retention.
Cardiovascular Research: Investigated for its role in managing blood pressure during septic shock or hemorrhagic conditions.
Neurobiology Studies: Explored for its effects on social behavior, stress response, and memory functions due to its action in the central nervous system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Argipressin is a peptide hormone with vasoconstrictive and antidiuretic activities that binds to the vascular arginine vasopressin receptor, V1, with Kd values of 1.31 and 1.44 nM in A7r5 rat aortic smooth muscle cells and neonatal rat cardiomyocytes, respectively. It also stimulates the intracellular release of calcium in A7r5 cells (EC50 = 5 nM). In rat models, argipressin induces hypertension and tachycardia when injected into the lateral septal nuclei at a dose of 100-400 ng and increases heart rate and mean arterial pressure (MAP) when injected into the medial amygdaloid body at a dose of 150-600 ng.
4-aminoantipyrine is a pyrazolone, a member of the class of pyrazoles that is antipyrine substituted at C-4 by an amino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antipyretic, a drug metabolite and a marine xenobiotic metabolite. It is a primary amino compound and a pyrazolone. It is functionally related to an antipyrine. A metabolite of AMINOPYRINE with analgesic and anti-inflammatory properties. It is used as a reagent for biochemical reactions producing peroxides or phenols. Ampyrone stimulates LIVER MICROSOMES and is also used to measure extracellular water.
AMRI-59 is a potent inhibitor of PrxI. AMRI-59 increased cellular ROS, leading to the activation of both mitochondria- and apoptosis signal-regulated kinase-1-mediated signaling pathways, resulting in apoptosis of A549 human lung adenocarcinoma. Significant antitumor activity of AMRI-59 was observed in mouse tumor xenograft model implanted with A549 cells with no apparent acute toxicity.
Amrubicin is a synthetic anthracycline antibiotic with molecular formula C25H25NO9. A specific inhibitor of topoisomerase II, it is used (particularly as the hydrochloride salt) in the treatment of cancer, especially lung cancer, where it is a prodrug for the active metabolite, ambrucinol. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and a prodrug. It is a quinone, a member of tetracenes, a methyl ketone, an anthracycline antibiotic and a primary amino compound. Amrubicin is a third-generation synthetic anthracycline currently in development for the treatment of small cell lung cancer. Pharmion licensed the rights to Amrubicin in November 2006. In 2002, Amrubicin was approved and launched for sale in Japan based on Phase 2 efficacy data in both SCLC and NSCLC. Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology, which licensed Japanese marketing rights from Dainippon Sumitomo, the original developer of Amrubicin. Amrubicin is a synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Amrinone is a 3,4'-bipyridine substituted at positions 5 and 6 by an amino group and a keto function respectively. A pyridine phosphodiesterase 3 inhibitor, it is a drug that may improve the prognosis in patients with congestive heart failure. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and a cardiovascular drug. Amrinone (or inamrinone) is a type 3 pyridine phosphodiesterase inhibitor. It is used in the treatment of congestive heart failure. Inamrinone is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inamrinone inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inamrinone causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload). A positive inotropic cardiotonic (CARDIOTONIC AGENTS) with vasodilator properties, phosphodiesterase 3 inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Amsacrine Isothionate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.